molecular formula C18H19NO9S2 B12537695 N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine CAS No. 821791-97-3

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine

Cat. No.: B12537695
CAS No.: 821791-97-3
M. Wt: 457.5 g/mol
InChI Key: CETIPINULIWAIF-INIZCTEOSA-N
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Description

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine is a complex organic compound that features a phenylalanine backbone with a sulfonyl group and an ethoxycarbonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves multiple steps. One common method includes the reaction of L-phenylalanine with 2-(4-sulfobenzene-1-sulfonyl)ethoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine exerts its effects involves interactions with specific molecular targets. The sulfonyl and ethoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-Fluorobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine
  • N-{[2-(4-Bromobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine
  • N-{[2-(4-Methylbenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine

Uniqueness

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine is unique due to the presence of two sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the benzene ring, leading to variations in their properties and applications.

Properties

CAS No.

821791-97-3

Molecular Formula

C18H19NO9S2

Molecular Weight

457.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H19NO9S2/c20-17(21)16(12-13-4-2-1-3-5-13)19-18(22)28-10-11-29(23,24)14-6-8-15(9-7-14)30(25,26)27/h1-9,16H,10-12H2,(H,19,22)(H,20,21)(H,25,26,27)/t16-/m0/s1

InChI Key

CETIPINULIWAIF-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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